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Compound of Interest

Compound Name:
4-Dimethylamino-2,2,6,6-

tetramethylpiperidine

Cat. No.: B1594365 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Dimethylamino-2,2,6,6-
tetramethylpiperidine

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

analytical characterization, and handling of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
(CAS No. 32327-90-5). As a sterically hindered amine, this compound presents unique

characteristics that are valuable to researchers and drug development professionals. This

document consolidates critical data on its molecular structure, core physical properties,

spectroscopic signatures, and reactivity. Furthermore, it offers field-proven experimental

protocols for its analysis and outlines essential safety and handling procedures to ensure its

proper use in a laboratory setting.

Introduction
4-Dimethylamino-2,2,6,6-tetramethylpiperidine is a substituted heterocyclic amine

characterized by a piperidine ring with four methyl groups at the C2 and C6 positions, adjacent

to the ring nitrogen, and a dimethylamino group at the C4 position. This specific substitution

pattern classifies it as a sterically hindered amine. The bulky methyl groups sterically shield the

secondary amine, significantly diminishing its nucleophilicity while preserving its basicity. This

property makes it and its parent compound, 2,2,6,6-tetramethylpiperidine (TMP), highly

valuable as non-nucleophilic bases in organic synthesis.[1][2]
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The presence of the additional dimethylamino group at the C4 position introduces another

basic center and modifies the compound's polarity and solubility profile compared to TMP. This

dual-functionality makes it a versatile building block in medicinal chemistry and materials

science. It is used in general chemical synthesis and has applications in the study of self-

aggregating supramolecules.[3] Understanding its fundamental physicochemical properties is

paramount for its effective application, from designing reaction conditions to developing robust

analytical methods for quality control in drug development pipelines.

Molecular and Structural Attributes
The foundational characteristics of a chemical compound are defined by its structure and

molecular identity. These identifiers are crucial for regulatory compliance, literature searches,

and accurate documentation.

Identifier Value Source

CAS Number 32327-90-5 [4][5]

Molecular Formula C₁₁H₂₄N₂ [3][4][5]

Molecular Weight 184.32 g/mol [4][5]

IUPAC Name
N,N,2,2,6,6-

hexamethylpiperidin-4-amine
[6]

Synonyms
N,N,2,2,6,6-Hexamethyl-4-

piperidinamine
[5]

InChI Key
LRAJIZNKBMCWJE-

UHFFFAOYSA-N
[5]

Canonical SMILES CN(C)C1CC(C)(C)NC(C)(C)C1

Structure:

A simplified 2D representation of the molecular structure.

Core Physicochemical Properties
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The physical properties of a compound dictate its behavior in various environments and are

critical for designing experimental conditions, purification strategies, and formulation

development.

Property Value Source(s)

Appearance Colorless to light yellow liquid [1][2]

Boiling Point 213.5 ± 8.0 °C (Predicted) [4][5]

Density 0.88 ± 0.1 g/cm³ (Predicted) [4][5]

Refractive Index (n20/D) 1.4641 (lit.) [4][5]

pKa 10.83 ± 0.10 (Predicted) [4][5]

Flash Point 49 °C (120.2 °F) - closed cup

LogP (XLogP3) 2.186 [5]

Polar Surface Area (PSA) 15.27 Å² [5]

The predicted pKa of ~10.83 suggests that the compound is a moderately strong base,

comparable to other secondary amines.[4][5] Its LogP value indicates moderate lipophilicity,

suggesting good solubility in organic solvents and limited solubility in water.

Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of

molecular structure and the assessment of purity.

Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for confirming molecular weight. For 4-Dimethylamino-
2,2,6,6-tetramethylpiperidine, a high-resolution mass spectrometry (HRMS) analysis is

expected to show a protonated molecular ion [M+H]⁺ at m/z 185.2018, corresponding to the

formula C₁₁H₂₅N₂⁺. Standard electron ionization (EI) GC-MS would show the molecular ion

[M]⁺ at m/z 184.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry. Key signals would include:

A singlet integrating to 12 protons for the four magnetically equivalent methyl groups at C2

and C6.

A singlet integrating to 6 protons for the two equivalent methyl groups of the

dimethylamino moiety.

Multiplets corresponding to the axial and equatorial protons on the C3 and C5 carbons of

the piperidine ring.

A broad singlet for the N-H proton of the secondary amine, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are

expected for the quaternary carbons at C2 and C6, the methyl carbons attached to them, the

CH₂ carbons at C3 and C5, the CH carbon at C4, and the N-methyl carbons.

Reactivity and Stability Profile
Basicity and Reactivity
The defining characteristic of this molecule is its nature as a sterically hindered, non-

nucleophilic base. The four methyl groups at the α-positions to the ring nitrogen create a

sterically crowded environment. This bulkiness prevents the nitrogen's lone pair from

participating in nucleophilic attack (e.g., Sₙ2 reactions) but allows it to function effectively as a

Brønsted-Lowry base, abstracting protons. This property is highly desirable in elimination

reactions (e.g., E2) where it can deprotonate a substrate without the risk of competing

substitution side reactions.

Stability and Storage
The compound is stable under normal laboratory conditions.[7] However, it is incompatible with

strong oxidizing agents and strong acids.[7] For long-term storage, it should be kept in a tightly

sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7][8]
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Safety and Handling
Proper handling is crucial due to the compound's hazardous properties. It is classified as a

flammable liquid and can cause skin, eye, and respiratory irritation.[9]

GHS Hazard Information Details Source

Pictograms
GHS02 (Flame), GHS07

(Exclamation Mark)

Signal Word Warning

Hazard Statements

H226: Flammable liquid and

vapor.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[9]

Precautionary Statements

P210: Keep away from

heat/sparks/open flames.P261:

Avoid breathing vapors.P280:

Wear protective gloves/eye

protection.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[9]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat. All work should be conducted in a well-

ventilated chemical fume hood.[8]

First Aid Measures:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and

consult a physician.[8]

In case of skin contact: Wash off with soap and plenty of water.[8]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Experimental Protocols
The following protocols are representative workflows for the analytical characterization of 4-
Dimethylamino-2,2,6,6-tetramethylpiperidine.

Protocol: Purity Assessment by LC-MS
Causality: This method is chosen for its ability to separate the target compound from non-

volatile impurities and provide simultaneous confirmation of identity via mass-to-charge ratio,

making it a robust quality control tool.

Standard and Sample Preparation:

Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

Prepare a sample solution of the material to be tested at 1 mg/mL in methanol.

Create a working solution for injection by diluting the sample solution to 50 µg/mL with a

50:50 mixture of water and acetonitrile.

LC Conditions:

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return

to 5% B and re-equilibrate for 1.5 min.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.
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Injection Volume: 2 µL.

MS Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Range:m/z 50-500.

Data Acquisition: Monitor for the protonated molecular ion [M+H]⁺ at m/z 185.2.

Data Analysis:

Integrate the peak area of the main component in the chromatogram.

Calculate purity by dividing the main peak area by the total area of all peaks (Area %

method). The retention time and mass spectrum should match that of the reference

standard.
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Sample Preparation
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Caption: Workflow for Purity Assessment by LC-MS.
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Conclusion
4-Dimethylamino-2,2,6,6-tetramethylpiperidine is a valuable chemical entity with a distinct

set of physicochemical properties defined by its sterically hindered amine structure. Its non-

nucleophilic basicity, moderate lipophilicity, and well-defined analytical profile make it a

versatile tool for researchers in organic synthesis and drug development. Adherence to the

safety and handling guidelines outlined in this document is essential for its responsible and

effective use. The provided data and protocols serve as a foundational resource for scientists

and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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